4-methyl-2-phenyl-5-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one
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Overview
Description
4-methyl-2-phenyl-5-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a triazole moiety. The presence of these functional groups imparts a range of chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-phenyl-5-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one typically involves the condensation of 4-methyl-2-phenyl-1H-pyrazol-3-one with 4-amino-1,2,4-triazole under appropriate conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-methyl-2-phenyl-5-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-methyl-2-phenyl-5-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-5-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-methyl-2-phenyl-1H-pyrazol-3-one: A precursor in the synthesis of the target compound.
1,2,4-triazole derivatives: Compounds with similar triazole moieties that exhibit comparable biological activities.
Pyrazolone derivatives: A class of compounds with a pyrazolone core, known for their diverse chemical and biological properties.
Uniqueness: 4-methyl-2-phenyl-5-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one is unique due to the combination of its pyrazolone and triazole moieties, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-methyl-2-phenyl-5-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c1-10-12(7-16-18-8-14-15-9-18)17-19(13(10)20)11-5-3-2-4-6-11/h2-9,17H,1H3/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMHCSBYIWGCNE-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN(C1=O)C2=CC=CC=C2)C=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN(C1=O)C2=CC=CC=C2)/C=N/N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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